molecular formula CHAgF3S B8101817 (Trifluoromethylthio) silver(I)

(Trifluoromethylthio) silver(I)

Cat. No.: B8101817
M. Wt: 209.95 g/mol
InChI Key: SVPQZGWGYCARGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trifluoromethylthio) silver(I) is an organofluorine compound with the chemical formula CAgF₃S. It is a silver salt of trifluoromethanethiol and is known for its unique properties, including high lipophilicity and metabolic stability. This compound is frequently used in organic synthesis and pharmaceutical applications due to its ability to introduce the trifluoromethylthio group into various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Trifluoromethylthio) silver(I) can be synthesized through several methods. One common method involves the reaction of silver fluoride with trifluoromethanethiol. The reaction typically occurs under mild conditions and produces the desired compound with high yield . Another method involves the use of silver hexafluorophosphate and sodium trifluoromethanesulfinate .

Industrial Production Methods

In industrial settings, the synthesis of (Trifluoromethylthio) silver(I) often involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

(Trifluoromethylthio) silver(I) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Trifluoromethylthio) silver(I) include selectfluor, n-Bu₄NI, and K₂S₂O₈. These reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products Formed

The major products formed from reactions involving (Trifluoromethylthio) silver(I) are alkyltrifluoromethylthioethers and trifluoromethyl aryl sulfides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (Trifluoromethylthio) silver(I) involves the transfer of the trifluoromethylthio group to organic substrates. This transfer can occur through various pathways, including nucleophilic, electrophilic, and radical mechanisms. The compound’s high reactivity and selectivity make it an effective reagent for these transformations .

Comparison with Similar Compounds

Similar Compounds

    Silver(I) trifluoromethanesulfonate: Another silver salt with similar reactivity but different functional group.

    Silver(I) trifluoromethanesulfonimide: Used in similar applications but has different chemical properties.

Uniqueness

(Trifluoromethylthio) silver(I) is unique due to its ability to introduce the trifluoromethylthio group into organic molecules with high selectivity and under mild conditions. This makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

silver;trifluoromethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPQZGWGYCARGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S.[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHAgF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00638049
Record name Trifluoromethanethiol--silver (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811-68-7
Record name Methanethiol, silver(1+) salt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifluoromethanethiol--silver (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Trifluoromethylthio) silver(I)
Reactant of Route 2
(Trifluoromethylthio) silver(I)
Reactant of Route 3
(Trifluoromethylthio) silver(I)
Reactant of Route 4
(Trifluoromethylthio) silver(I)
Reactant of Route 5
(Trifluoromethylthio) silver(I)
Reactant of Route 6
(Trifluoromethylthio) silver(I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.